molecular formula C6H18Cl2N2 B2921835 (3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride CAS No. 1909337-57-0

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride

Cat. No.: B2921835
CAS No.: 1909337-57-0
M. Wt: 189.12
InChI Key: NAGQOMCEXMHIMJ-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H18Cl2N2 and a molecular weight of 189.13 g/mol . It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 3,3-dimethylbutan-2-yl moiety. This compound is typically found in the form of a white powder and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the ketone to the hydrazine derivative. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The final product is obtained through filtration, washing, and drying processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride involves its interaction with various molecular targets, primarily through its hydrazine group. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Dimethylbutan-2-yl)hydrazine
  • (3,3-Dimethylbutan-2-yl)hydrazine monohydrochloride
  • (3,3-Dimethylbutan-2-yl)hydrazine trihydrochloride

Uniqueness

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3,3-dimethylbutan-2-ylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-5(8-7)6(2,3)4;;/h5,8H,7H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGQOMCEXMHIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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